Alcuronium chloride
Übersicht
Beschreibung
It is a semi-synthetic substance derived from C-toxiferine I, a bis-quaternary alkaloid obtained from the plant Strychnos toxifera . Alcuronium chloride is used primarily in medical settings to induce muscle relaxation during surgical procedures.
Wirkmechanismus
Alcuroniumchlorid entfaltet seine Wirkung, indem es als nicht-depolarisierendes Skelettmuskelrelaxans wirkt. Es konkurriert mit Acetylcholin um die Bindung an nikotinerge Rezeptoren an der motorischen Endplatte, wodurch eine Depolarisation und die anschließende Muskelkontraktion verhindert wird . Die pharmakologische Wirkung von Alcuroniumchlorid lässt sich leicht mit Neostigmin umkehren, und es löst kaum Histaminausschüttung aus . es ruft eine vagolytische Wirkung hervor, die durch eine selektive Atropin-ähnliche Blockade der kardialen muskarinergen Rezeptoren hervorgerufen wird .
Biochemische Analyse
Biochemical Properties
Alcuronium chloride acts as a skeletal muscle relaxant . It interacts with nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of impulses from the nerves to the muscles . This interaction is characterized by the binding of this compound to the receptor, which inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction .
Cellular Effects
This compound has several effects on cells. It can cause histamine release and blockage of the sympathetic ganglia, including the adrenal medulla, which could lead to hypotension . It can also cause apnea due to phrenic blockage, but bronchoconstriction can occur from the histamine release . It does not have any effect on intraocular pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the nicotinic acetylcholine receptors at the neuromuscular junction . By binding to these receptors, it blocks the action of acetylcholine, preventing muscle contraction . This makes this compound an effective skeletal muscle relaxant .
Temporal Effects in Laboratory Settings
This compound has a rapid onset of action and is observed to have a much shorter duration of neuromuscular blocking action than its parent compound, C-toxiferine I . Its pharmacological action can be readily reversed by neostigmine .
Metabolic Pathways
This compound is not metabolized and is excreted 70-90% unchanged in urine . This suggests that it does not significantly interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Given its role as a neuromuscular blocking agent, it is likely that it is transported to and acts at the neuromuscular junction .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the neuromuscular junction where it interacts with nicotinic acetylcholine receptors .
Vorbereitungsmethoden
Alcuronium chloride is synthesized from C-toxiferine I. The synthetic route involves the replacement of both N-methyl groups with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine, which is recognized as alcuronium . The inclusion of allylic functions enhances the potential for biotransformation, leading to a shorter duration of neuromuscular blocking action compared to its parent compound, C-toxiferine I .
Analyse Chemischer Reaktionen
Alcuroniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Der Austausch von N-Methylgruppen durch N-Allyl-Einheiten ist eine Schlüsselsubstitutionsreaktion bei seiner Synthese.
Biotransformation: Die Allylfunktionen in Alcuroniumchlorid stellen einen verstärkten potenziellen Bereich für die Biotransformation dar.
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist N,N-Diallyl-Bis-Nortoxiferin .
Wissenschaftliche Forschungsanwendungen
Alcuroniumchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Vergleich Mit ähnlichen Verbindungen
Alcuroniumchlorid ähnelt anderen neuromuskulären Blockierungsmitteln wie Tubocurarin und Pancuronium. es hat einen schnelleren Wirkungseintritt und ist etwa 1,5-mal so potent wie Tubocurarin . Im Gegensatz zu Tubocurarin löst Alcuroniumchlorid kaum Histaminausschüttung aus und hat eine kürzere Wirkungsdauer . Ähnliche Verbindungen umfassen:
Tubocurarin: Ein nicht-depolarisierendes neuromuskuläres Blockierungsmittel mit einer längeren Wirkungsdauer.
Die einzigartigen Eigenschaften von Alcuroniumchlorid, wie der schnelle Wirkungseintritt und die kürzere Wirkungsdauer, machen es zu einer wertvollen Verbindung in medizinischen und Forschungsbereichen.
Eigenschaften
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGBGOXCJJJGC-GKLGUMFISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-96-2 (Parent) | |
Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045414 | |
Record name | Alcuronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-03-7 | |
Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcuronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alcuronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALCURONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alcuronium chloride achieve neuromuscular blockade?
A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. [, , , , ] It competes with acetylcholine for binding to these receptors, preventing depolarization of the muscle fiber and ultimately leading to muscle relaxation. [, , ]
Q2: What makes this compound particularly interesting for studying receptor structure-activity relationships?
A2: The ability of this compound to release histamine, albeit with lower potency than tubocurarine, offers a unique avenue for studying receptor structure requirements for histamine release. [] This characteristic allows researchers to explore the molecular features essential for triggering this response.
Q3: Are there specific patient populations that exhibit altered sensitivity to this compound?
A3: Yes. Research indicates that patients with myasthenia gravis demonstrate increased sensitivity to this compound compared to individuals without the condition. [, ] This heightened sensitivity necessitates careful dosage adjustments during surgical procedures. Burn patients also exhibit an increased requirement for this compound compared to general surgery patients. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention that this compound is a synthetic derivative of toxiferine, a naturally occurring curare alkaloid. [, , ] Further research into chemical databases would be necessary to obtain the precise molecular formula and weight.
Q5: How is the structure of this compound related to its neuromuscular blocking activity?
A5: Although not explicitly detailed in the abstracts, research suggests that the presence of two quaternary ammonium groups, introduced by substituting allyl radicals in toxiferine, is crucial for the neuromuscular blocking action of this compound. [] Further structure-activity relationship studies are necessary to fully elucidate the contributions of specific structural moieties.
Q6: What are the primary clinical applications of this compound?
A6: this compound is primarily used as a neuromuscular blocking agent during surgical procedures to facilitate intubation and provide muscle relaxation. [, , , , , ] It's considered a medium-duration muscle relaxant, offering a balance between onset time and duration of action. [, , ]
Q7: Are there any documented cases of adverse reactions to this compound?
A7: Yes, rare instances of anaphylactic shock related to this compound have been reported, highlighting the importance of thorough patient history and allergy testing before administration. [, ]
Q8: How do the cardiovascular effects of this compound compare to other neuromuscular blocking agents?
A8: Studies comparing this compound to other muscle relaxants, such as pancuronium bromide, suggest differences in their cardiovascular effects. [, , ] While the provided abstracts do not provide detailed comparative data, they emphasize the need for careful selection of muscle relaxants based on individual patient characteristics and the specific surgical procedure.
Q9: How does the use of this compound in anesthesia impact cerebral blood flow?
A9: Research indicates that the administration of this compound during anesthesia induction can influence cerebral blood flow velocity. [] This effect underscores the importance of careful monitoring, particularly in patients with cerebrovascular disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.